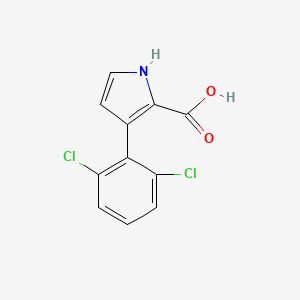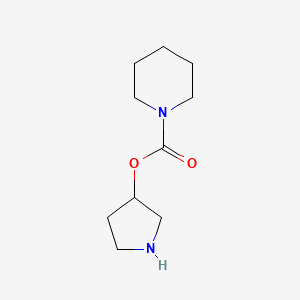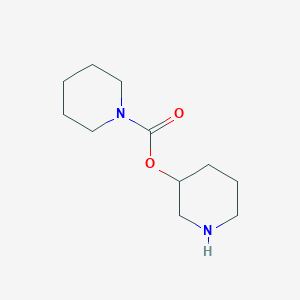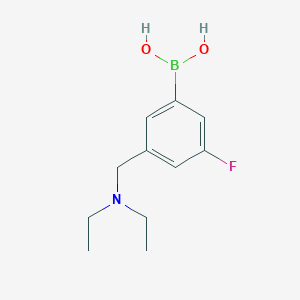
3-((Diethylamino)methyl)-5-fluorophenylboronic acid
Overview
Description
Mechanism of Action
The mechanism of action of 3-((Diethylamino)methyl)-5-fluorophenylboronic acid is not fully understood. However, it is believed that this compound binds to the active site of an enzyme, leading to the inhibition of its activity. In addition, this compound may also bind to the active site of an enzyme and alter its conformation, leading to the inhibition of its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. In addition, this compound has been shown to modulate the expression of several genes, including those involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
The use of 3-((Diethylamino)methyl)-5-fluorophenylboronic acid in lab experiments offers several advantages, including its low cost, its high solubility in water, and its low toxicity. However, there are also several limitations to its use, including its instability in the presence of light and air, its reactivity with other compounds, and its difficulty in being synthesized.
Future Directions
There are several potential future directions for research into 3-((Diethylamino)methyl)-5-fluorophenylboronic acid. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems. In addition, further research into the synthesis of this compound and its stability would be beneficial. Other potential future directions include the development of new methods for the synthesis of this compound and the investigation of its potential applications in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
3-((Diethylamino)methyl)-5-fluorophenylboronic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibitors, and the development of new drug delivery systems. It has been used in the synthesis of several pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. This compound has also been used in the study of enzyme inhibitors, such as protease inhibitors, and in the development of new drug delivery systems, such as liposomes.
properties
IUPAC Name |
[3-(diethylaminomethyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-10(12(15)16)7-11(13)6-9/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUPANXFMFMRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1470463.png)
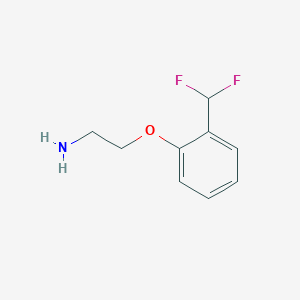
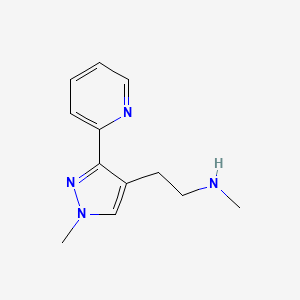


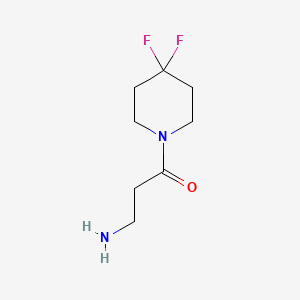
![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470475.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470480.png)
![2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470481.png)
![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)
